3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a phenyl group, a tosylpiperidine moiety, and an oxadiazole ring, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves a multi-step process. One common method starts with the preparation of the tosylpiperidine intermediate, which is then reacted with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: Studied for its potential use in developing new therapeutic drugs for treating neurological disorders.
Biological Studies: Used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for specific interactions with the active sites of the enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the tosylpiperidine moiety, resulting in different chemical and biological properties.
5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole:
Uniqueness
3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is unique due to the combination of the phenyl group, tosylpiperidine moiety, and oxadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-7-9-18(10-8-15)27(24,25)23-13-11-17(12-14-23)20-21-19(22-26-20)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQBIAQAJIPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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